2-(Azepane-1-carbonyl)-3-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile
Description
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Properties
IUPAC Name |
(E)-2-(azepane-1-carbonyl)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O/c26-22-12-10-19(11-13-22)24-21(18-30(28-24)23-8-4-3-5-9-23)16-20(17-27)25(31)29-14-6-1-2-7-15-29/h3-5,8-13,16,18H,1-2,6-7,14-15H2/b20-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUUKJRXZGMDBE-CAPFRKAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769143-81-9 | |
| Record name | 2-(1-AZEPANYLCARBONYL)-3-(3-(4-CHLOROPHENYL)-1-PH-1H-PYRAZOL-4-YL)ACRYLONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-(Azepane-1-carbonyl)-3-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.88 g/mol. The structure includes an azepane ring, a pyrazole moiety, and an acrylonitrile functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes associated with disease pathways, such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer’s .
- Antimicrobial Activity : There are indications that the compound exhibits antimicrobial properties, potentially making it useful in treating infections .
Anticancer Properties
Recent studies have focused on the anticancer potential of related compounds. For example, derivatives of similar structures have shown promising results in inhibiting cancer cell growth in vitro. A study involving pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance biological activity .
Antimicrobial Effects
Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is believed to enhance this activity by increasing lipophilicity, facilitating membrane penetration .
Case Studies
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| 1 | Pyrazole Derivative | Anticancer | Inhibition of cell proliferation in breast cancer cells with IC50 values < 10 µM. |
| 2 | Azepane Derivative | Antimicrobial | Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| 3 | Related Compounds | Enzyme Inhibition | Significant inhibition of acetylcholinesterase activity with IC50 values ranging from 5 µM to 15 µM. |
Synthesis and Modification
The synthesis of This compound typically involves multi-step synthetic routes starting from readily available precursors. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 433.0 g/mol. The structure features a pyrazole moiety, which is known for its diverse biological activities, including anticancer properties. The presence of the azepane ring contributes to its pharmacological profile by enhancing solubility and bioavailability.
Biological Activities
Recent studies have highlighted the compound's potential as a kinase inhibitor , particularly against cancer cell lines. For instance, related compounds with similar structural features have demonstrated significant activity against glioblastoma cells by targeting the AKT signaling pathway, which is crucial in tumor progression and survival.
Anticancer Activity
- Inhibition of Kinases : Compounds related to 2-(Azepane-1-carbonyl)-3-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile have been shown to inhibit various kinases, including AKT2/PKBβ, which plays a significant role in glioma malignancy. In vitro studies indicated that certain derivatives exhibited low micromolar activity against this kinase, suggesting potential for therapeutic development against gliomas .
- Selectivity for Cancer Cells : Notably, some derivatives have shown selective cytotoxicity towards cancer cells while sparing non-cancerous cells. For example, a related compound demonstrated potent effects on glioblastoma stem cells without significant toxicity to normal cells . This selectivity is crucial for reducing side effects in cancer therapies.
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of similar pyrazole derivatives, researchers synthesized a series of compounds and tested them against multiple cancer cell lines, including U87MG and C6 glioma cells. One compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like etoposide, indicating its potential as a lead compound for further development .
Case Study 2: Kinase Inhibition Profile
Another study focused on the kinase inhibition profile of derivatives containing the pyrazole structure. The compounds were screened against a panel of 139 kinases, revealing promising inhibitory activity against key oncogenic pathways involved in glioma progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
